molecular formula C18H16ClNO B8473416 3-Phenoxybenzyl pyridinium chloride CAS No. 56562-67-5

3-Phenoxybenzyl pyridinium chloride

Cat. No.: B8473416
CAS No.: 56562-67-5
M. Wt: 297.8 g/mol
InChI Key: XNICSRPFAIGZAB-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Phenoxybenzyl pyridinium chloride (CAS 898790-01-7) is an organic salt with the molecular formula C18H16ClNO . It is classified as a quaternary ammonium compound and is primarily investigated for its significant properties as a corrosion inhibitor, especially in challenging industrial environments. Research has demonstrated its particular efficacy in protecting carbon steel in highly corrosive systems containing H₂S, CO₂, and NaCl, which are common in sour oil and gas field operations . The compound functions as a mixed-type corrosion inhibitor, effectively reducing both cathodic and anodic electrochemical reactions . Its inhibition efficiency is concentration-dependent, with studies showing outstanding performance, achieving over 93% efficiency at a 20 ppm dosage . A key research value of this compound lies in its strong synergistic effects when formulated with cationic surfactants like CTAB, TTAB, and DTAB. These combinations can lead to a marked enhancement in overall anti-corrosive performance, forming a more robust protective layer on metal surfaces . This product is intended For Research Use Only (RUO) and is not approved for use in diagnostics, therapeutics, or any human or veterinary applications.

Properties

CAS No.

56562-67-5

Molecular Formula

C18H16ClNO

Molecular Weight

297.8 g/mol

IUPAC Name

1-[(3-phenoxyphenyl)methyl]pyridin-1-ium;chloride

InChI

InChI=1S/C18H16NO.ClH/c1-3-9-17(10-4-1)20-18-11-7-8-16(14-18)15-19-12-5-2-6-13-19;/h1-14H,15H2;1H/q+1;/p-1

InChI Key

XNICSRPFAIGZAB-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)OC2=CC=CC(=C2)C[N+]3=CC=CC=C3.[Cl-]

Origin of Product

United States

Reaction Mechanisms and Reactivity of 3 Phenoxybenzyl Pyridinium Chloride Derivatives

Nucleophilic Addition and Substitution Reactions of Pyridinium (B92312) Ions

The positively charged pyridinium ring in 3-phenoxybenzyl pyridinium chloride is highly susceptible to attack by nucleophiles. These reactions can lead to a variety of products through different mechanistic pathways, including addition to the ring and substitution at the ring carbons.

Regioselective Nucleophilic Addition to Pyridinium Salts

The addition of nucleophiles to pyridinium salts is a fundamental reaction that can lead to the formation of dihydropyridine (B1217469) derivatives. The regioselectivity of this addition is influenced by both electronic and steric factors. In the case of N-alkyl pyridinium salts, such as this compound, nucleophilic attack generally occurs at the C2 (ortho) or C4 (para) position of the pyridine (B92270) ring.

Studies on various substituted pyridinium salts have shown that the nature of the substituent on the nitrogen atom and any substituents on the pyridine ring can direct the incoming nucleophile. nih.govchemrxiv.org For instance, the addition of Grignard reagents to pyridinium salts can be tuned to favor a specific regioisomer. nih.govdatapdf.com The 3-phenoxybenzyl group, being a relatively bulky substituent on the nitrogen, would be expected to sterically hinder attack at the C2 and C6 positions to some extent, potentially favoring addition at the C4 position. However, electronic effects of substituents on the pyridine ring itself often play a more dominant role in determining the site of addition. chemrxiv.org

The initial product of nucleophilic addition is a neutral dihydropyridine. These intermediates can be stable and isolable, or they can undergo further reactions such as oxidation to regenerate the aromatic pyridinium system or hydrolysis. For example, the addition of a nucleophile to a 4-methoxy substituted pyridinium salt, followed by in-situ hydrolysis, can yield a range of dihydropyridones. datapdf.com

Table 1: Factors Influencing Regioselectivity of Nucleophilic Addition to Pyridinium Salts

FactorInfluence on Regioselectivity
N-Substituent Steric bulk can hinder attack at the C2/C6 positions, favoring C4 addition.
Pyridine Ring Substituents Electron-withdrawing groups can activate specific positions for attack.
Nucleophile The nature of the nucleophile (e.g., Grignard reagents, organolithiums) can affect the regiochemical outcome.
Reaction Conditions Solvent and temperature can influence the selectivity of the addition.

Nucleophilic Aromatic Substitution (SNAr) Processes

Nucleophilic aromatic substitution (SNAr) is another important reaction pathway for pyridinium salts, particularly those bearing a good leaving group on the pyridine ring. The electron-deficient nature of the pyridinium ring makes it highly activated towards SNAr reactions. nih.gov This process typically occurs via a two-step addition-elimination mechanism, where the nucleophile first attacks the carbon atom bearing the leaving group to form a negatively charged intermediate (a Meisenheimer-like complex), followed by the departure of the leaving group to restore aromaticity. wikipedia.org

For SNAr to occur on a pyridinium ring, a suitable leaving group, such as a halide or a nitro group, must be present at one of the ring positions. The reactivity of the leaving group in SNAr reactions often follows the order F > Cl ≈ Br > I, which is inverse to the trend observed in SN2 reactions. nih.govwikipedia.org This is because the rate-determining step is typically the initial nucleophilic attack, which is facilitated by a more electronegative leaving group that polarizes the C-X bond. wikipedia.org

In the context of derivatives of this compound, if a halogen were present on the pyridine ring, it could be displaced by a variety of nucleophiles, such as amines, alkoxides, or thiolates. The position of the leaving group (ortho, meta, or para to the nitrogen) would significantly influence the reaction rate, with ortho and para positions being more activated due to their ability to delocalize the negative charge of the intermediate onto the heteroatom. nih.gov

Hydrolytic Ring-Opening and Reassembly Mechanisms

Under certain conditions, the pyridinium ring can undergo nucleophilic attack by water or hydroxide (B78521) ions, leading to ring-opening reactions. For instance, the attack of a hydroxyl nucleophile on 4-pyridylpyridinium chloride has been shown to initiate a sequence of reactions resulting in the formation of glutaconic aldehyde and 4-aminopyridine. researchgate.net While this specific example involves a different pyridinium salt, it illustrates the general principle of ring cleavage initiated by nucleophilic attack.

The hydrolysis of pyridinium salts can be complex and may lead to a variety of products depending on the reaction conditions and the substitution pattern of the pyridinium ring. In some cases, the initial ring-opened product can undergo further transformations, including reassembly into different heterocyclic systems. The presence of metal ions can also influence the course of these reactions, sometimes by stabilizing intermediates. researchgate.net The use of hot water has also been shown to promote the ring-opening of other three-membered heterocyclic rings like epoxides and aziridines, a principle that could potentially be applied to pyridinium systems. organic-chemistry.org

Reductive Transamination Pathways

While direct reductive transamination of the pyridinium nitrogen in this compound is not a commonly described pathway, the related process of reductive amination is a powerful method for forming C-N bonds. harvard.edu Reductive amination typically involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion, which is then reduced in situ to the corresponding amine. harvard.edu

In the context of pyridinium salt chemistry, a related transformation could be envisaged where a dihydropyridine intermediate, formed by nucleophilic addition, undergoes reduction. More directly, the pyridinium ion itself can be considered a type of cyclic iminium ion and can be susceptible to reduction. The reduction of pyridinium salts to piperidines is a well-established transformation. If this reduction were to be coupled with a process that allows for the exchange of the nitrogen substituent, a pathway analogous to transamination could be conceived. However, specific examples of such a reductive transamination pathway for this compound are not readily found in the literature.

Thermal and Chemical Decomposition Pathways

This compound can undergo decomposition through various pathways, particularly at elevated temperatures or in the presence of certain chemical reagents. These pathways often involve the cleavage of the bond between the benzyl (B1604629) group and the pyridinium nitrogen.

Dealkylation Mechanisms via SN2 Reactions

The bond between the benzylic carbon of the 3-phenoxybenzyl group and the pyridinium nitrogen is susceptible to nucleophilic attack, leading to dealkylation of the pyridinium salt. This reaction is essentially a Menschutkin-type reaction in reverse, where a nucleophile displaces the pyridine ring from the benzylic carbon. This process follows an SN2 mechanism.

The thermal decomposition of related compounds, such as the pyrethroid insecticide permethrin (B1679614), which contains a 3-phenoxybenzyl ester, provides insight into this pathway. When heated, permethrin can undergo ester cleavage to produce 3-phenoxybenzyl alcohol and other products. nih.gov In the case of this compound, a similar cleavage of the C-N bond would be expected. The presence of a good nucleophile would facilitate this dealkylation. For example, halide ions (such as the chloride counter-ion) can act as nucleophiles, attacking the benzylic carbon and displacing the pyridine leaving group to form 3-phenoxybenzyl chloride and pyridine. The rate of this SN2 reaction would be influenced by the nature of the nucleophile, the solvent, and the temperature.

The thermal decomposition of other compounds with C-N bonds, such as chlorpyrifos, also proceeds via cleavage of this bond. rsc.org In the absence of a strong external nucleophile, thermal decomposition can be initiated by the breaking of the weakest bond in the molecule, which in the case of this compound is likely the C-N bond, leading to the formation of a 3-phenoxybenzyl carbocation and a pyridine molecule. researchgate.net

Proton Transfer and Oxidation-Reduction Pathways

Proton transfer and oxidation-reduction reactions are fundamental to the reactivity of pyridinium salts. In the context of this compound, the acidity of the protons on the pyridinium ring is influenced by the electron-withdrawing nature of the cationic nitrogen. However, the N-benzyl group, and specifically the phenoxy substituent, can modulate this effect.

Proton Transfer: The presence of a base can facilitate proton abstraction from the pyridinium ring, although this is generally not a facile process unless the ring is further activated by electron-withdrawing groups. For N-benzylindoline, a related heterocyclic system, collision-induced dissociation has been shown to involve a benzyl cation transfer followed by a proton transfer, leading to the elimination of benzene (B151609). researchgate.net This suggests that under certain conditions, intramolecular proton transfer events can be coupled with the rearrangement of the N-substituent. In amorphous drug-polymer salts, the degree of proton transfer and salt formation is a critical factor influencing stability and release. nih.gov

Oxidation-Reduction Pathways: The pyridinium cation is readily reducible. The initial step is typically a single-electron transfer (SET) to form a neutral pyridyl radical. nih.gov The redox potential for this process is a key parameter and is influenced by the substituents on both the pyridine ring and the nitrogen atom. For N-benzylpyridinium-based ionic liquids, it has been proposed that the cation can capture an excess electron, with stabilization occurring through the formation of dimers where the electron is localized on adjacent pyridinium rings. nih.gov Conversely, an excess hole (oxidation) can be stabilized by localization on the phenyl rings of the benzyl group. nih.gov The oxidation of 3-substituted pyridinium salts with agents like potassium ferricyanide (B76249) can lead to the formation of pyridin-2-ones, with the regioselectivity being dependent on the nature of the substituent.

A study on the partial reduction of N-alkylpyridinium salts with an ester group at the C-2 position showed that a two-electron reduction can occur, forming a stable enolate intermediate that can be trapped by electrophiles. rsc.org The presence of a 4-methoxy substituent was found to enhance the stability of the resulting dihydropyridone products. rsc.org This suggests that the phenoxy group in this compound could similarly influence the stability of reduction intermediates.

Compound/System Reaction Type Key Findings Reference
Protonated N-benzylindolineProton Transfer/RearrangementElimination of benzene initiated by benzyl cation transfer followed by proton transfer. researchgate.net
Amorphous LMF-PAAProton TransferDegree of salt formation is dependent on the concentration of the acidic polymer. nih.gov
N-benzylpyridinium-based Ionic LiquidsOxidation-ReductionCation can capture an excess electron (stabilized on pyridinium rings) or a hole (stabilized on phenyl rings). nih.gov
N-alkylpyridinium salts (with C-2 ester)ReductionTwo-electron reduction forms a stable enolate intermediate. rsc.org

Radical Pathways in Thermal Decomposition

The thermal decomposition of pyridinium salts can proceed through various pathways, including those involving radical intermediates. For simple N-methylpyridinium iodides, thermal decomposition in a mass spectrometer primarily results in the formation of methyl iodide and the free pyridine base. zendy.io However, the presence of an α-methyl group can lead to the elimination of HI as a significant thermal process. zendy.io

For pyridinium salts with perchlorate (B79767) as the counter-ion, thermal decomposition can lead to oxidation of the organic cation, forming the corresponding amide. zendy.io This indicates that the counter-ion can play a crucial role in directing the decomposition pathway.

It is important to note that the specific products and mechanisms of thermal decomposition are highly dependent on the reaction conditions, including temperature, pressure, and the presence of other chemical species.

Compound Type Decomposition Condition Major Products/Pathways Reference
N-methylpyridinium iodideMass SpectrometryMethyl iodide and pyridine base. zendy.io
N-methylpyridinium perchlorateMass SpectrometryOxidation to the corresponding amide. zendy.io
Quaternary hypoxanthinium saltsThermal(Details not specified in abstract) nih.gov

Hydrolysis Mechanisms of Pyridinium Derivatives

The hydrolysis of pyridinium derivatives, particularly those with activating groups, is a well-studied area. While the pyridinium ring itself is relatively stable to hydrolysis, the presence of certain substituents can render it susceptible to nucleophilic attack by water or hydroxide ions.

Kinetic studies on the aminolysis of benzyl 2-pyridyl carbonate and t-butyl 2-pyridyl carbonate have provided insights into the reaction mechanisms. These reactions are proposed to proceed through a concerted mechanism rather than a stepwise addition-elimination pathway involving a zwitterionic tetrahedral intermediate. koreascience.kr The enhanced nucleofugality of the leaving group, facilitated by intramolecular interactions, is believed to force the concerted pathway. koreascience.kr

For this compound, hydrolysis under neutral or acidic conditions is expected to be slow. Under basic conditions, nucleophilic attack by hydroxide could potentially occur at the 2- or 6-positions of the pyridinium ring, leading to ring-opened products. The N-benzyl group is generally stable to hydrolysis, but the ether linkage in the phenoxy group could be susceptible to cleavage under harsh conditions, although this is less likely than reactions involving the pyridinium ring.

Photochemical Transformations of Pyridinium Salts

The photochemistry of pyridinium salts is rich and has been exploited in various synthetic applications. researchgate.netchemrxiv.org Upon irradiation, pyridinium salts can undergo a variety of transformations, including photosolvation, rearrangements, and cycloadditions.

A common photochemical reaction of pyridinium salts is their transformation into bicyclic valence isomers, such as Dewar pyridine derivatives. nih.gov DFT calculations on the photochemical reaction of 1-n-butylpyridinium salt with hydroxide anion suggest a process involving the S2 excited state, which converts to a Dewar isomer. This isomer can then react with the nucleophile. nih.gov

The photocyclization of N-(2-haloarylmethyl)pyridinium salts to form isoindolium salts has been studied, with the triplet state believed to be the reactive species. koreascience.kr The efficiency of this reaction is influenced by the ability of the molecule to form a π-complex between the excited moiety and a phenyl plane. koreascience.kr

For this compound, photochemical excitation could lead to several outcomes. Excitation of the pyridinium ring could initiate transformations similar to those described above. Alternatively, excitation of the phenoxybenzyl moiety could lead to other photochemical reactions, such as cleavage of the benzylic C-N bond or reactions involving the aromatic rings. The specific pathway would depend on the excitation wavelength and the solvent environment.

Compound Type Photochemical Reaction Proposed Intermediate/Mechanism Reference
1-n-Butylpyridinium saltReaction with hydroxideFormation of a Dewar isomer from the S2 excited state. nih.gov
N-(2-Haloarylmethyl)pyridinium saltsPhotocyclizationInvolvement of the triplet state and a π-complex intermediate. koreascience.kr
General Pyridinium SaltsVarious TransformationsCan be used for the synthesis of complex molecules. researchgate.netchemrxiv.org

Electron Transfer and Redox Chemistry of Pyridinium Systems

The electron transfer and redox chemistry of pyridinium systems are central to their use in various applications, including as redox-active species in catalysis and energy storage. nih.gov The reduction of a pyridinium cation to a neutral radical is a key step in many of these processes. nih.gov

The structure of the pyridinium salt significantly influences its redox properties. Studies on N-alkylpyridinium salts have shown that the reduction potential and the stability of the resulting radical are affected by steric and electronic factors of the substituents. nih.gov

In the context of N-benzylpyridinium-based ionic liquids, first-principles dynamical studies support the idea that upon capturing an excess electron, stabilization occurs through the formation of dimers with the electron localized on adjacent pyridinium rings. nih.gov This indicates that intermolecular interactions can play a significant role in the redox chemistry of these systems.

Proton-coupled electron transfer (PCET) is another important process in the redox chemistry of pyridinium-related systems. For example, the excited state of a ruthenium(II) pyridylimidazole complex can undergo PCET to an N-methyl-4,4'-bipyridinium salt (monoquat). rsc.org This highlights the potential for the pyridinium moiety to participate in complex redox reactions involving both electron and proton transfer.

For this compound, the presence of the two aromatic rings in the substituent could provide additional sites for redox activity, potentially influencing the stability and reactivity of radical species formed upon electron transfer.

Kinetic Studies of Pyridinium-Mediated Reactions

Kinetic studies are crucial for understanding the mechanisms and optimizing the conditions of reactions involving pyridinium salts. Such studies have been performed for various pyridinium-mediated reactions, including aminolyses and reactions with nucleophiles.

Kinetic measurements on the reactions of highly strained N-benzylpyridinium salts with piperidine (B6355638) demonstrated that the fusion of an acenaphthene (B1664957) ring to the pyridine moiety decreased the tendency of the pyridine to act as a leaving group compared to the corresponding 2-phenylpyridine. rsc.org This highlights the significant impact of steric hindrance on reaction rates.

In the aminolysis of benzyl 2-pyridyl carbonate, the reaction was found to follow second-order kinetics. koreascience.kr The Brønsted-type plot for the reaction with a series of alicyclic secondary amines was linear, which is characteristic of a concerted mechanism. koreascience.kr

While specific kinetic data for reactions involving this compound are not available, it can be inferred that the bulky phenoxybenzyl group would exert a significant steric influence on the rates of nucleophilic substitution at the pyridinium ring. The electronic effects of the phenoxy group, being somewhat electron-withdrawing, would also play a role in modulating the reactivity.

Computational and Theoretical Investigations of 3 Phenoxybenzyl Pyridinium Chloride Systems

Density Functional Theory (DFT) Studies

Density Functional Theory is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the properties of molecules and materials from first principles.

DFT calculations are instrumental in elucidating the electronic structure of 3-phenoxybenzyl pyridinium (B92312) chloride. These studies focus on the distribution of electron density and the nature of the interactions between the 3-phenoxybenzyl pyridinium cation and the chloride anion. Key parameters derived from these analyses include molecular orbital energies, atomic partial charges, and the molecular electrostatic potential (MEP).

The interaction energy between the cation and anion is a critical factor determining the stability of the ionic pair. DFT calculations can quantify this interaction, which is typically dominated by electrostatic forces but also includes contributions from hydrogen bonding and anion-π interactions. alfa-chemistry.comua.pt For instance, in pyridinium-based ionic liquids, the interaction strength is influenced by the nature of the anion and any substituents on the pyridinium ring. alfa-chemistry.com Studies on similar pyridinium systems have shown that the delocalization of the positive charge across the aromatic ring affects the cation-anion interaction strength. ua.pt

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insight into the electronic behavior. The energy difference between these orbitals, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. scielo.org.zaresearchgate.net A smaller gap generally suggests higher reactivity.

Table 1: Representative DFT-Calculated Properties for Pyridinium-Based Ion Pairs Note: This table presents illustrative data from studies on various pyridinium salts to demonstrate the type of information obtained from DFT calculations. Specific values for 3-Phenoxybenzyl Pyridinium Chloride would require a dedicated computational study.

Ion Pair System Interaction Energy (ΔEint) HOMO-LUMO Gap (eV) Key Interaction Type
1-Butylpyridinium Chloride High (Negative Value) ~3.78 Hydrogen Bonding, Cation-Anion

Data sourced from analogous systems discussed in the literature. alfa-chemistry.com

DFT can be used to predict the reactivity of this compound by calculating various chemical reactivity descriptors. These descriptors, such as chemical potential, hardness, and electrophilicity index, are derived from the energies of the frontier molecular orbitals. alfa-chemistry.comajchem-a.com The molecular electrostatic potential map visually identifies the electron-rich and electron-poor regions of the molecule, indicating likely sites for electrophilic and nucleophilic attack. researchgate.netnih.gov

Furthermore, DFT is a powerful tool for mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can determine the activation energies and thermodynamics of various chemical transformations that this compound might undergo. This is crucial for understanding its stability and potential degradation mechanisms.

This compound can potentially form charge-transfer (CT) complexes with electron-donating or electron-accepting molecules. In such a complex, the pyridinium cation would act as an electron acceptor. researchgate.net DFT calculations can model these complexes, predicting their geometry, stability, and the characteristic electronic transitions that give rise to new absorption bands in the UV-visible spectrum. mdpi.comresearchgate.netscienceopen.com The formation of a CT complex is often confirmed by the appearance of a new, broad absorption band at a longer wavelength than the absorptions of the individual components. scienceopen.com

Theoretical calculations are also essential for interpreting experimental spectra. DFT can predict vibrational frequencies (IR and Raman) with good accuracy, allowing for the assignment of observed spectral bands to specific molecular motions. scispace.com Similarly, Time-Dependent DFT (TD-DFT) can be used to simulate UV-visible absorption spectra, helping to understand the electronic transitions within the molecule. researchgate.net

Table 2: Spectroscopic Parameters of a Representative Pyridinium-based Charge-Transfer Complex Note: This table is illustrative of data obtained for CT complexes involving pyridinium derivatives. scienceopen.com

Parameter Value
Absorption Maximum (λmax) Varies (e.g., 400-600 nm)
Formation Constant (KCT) Dependent on solvent and temperature
Molar Extinction Coefficient (ε) High for the CT band

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a time-resolved picture of molecular motion. By solving Newton's equations of motion for a system of atoms and molecules, MD can reveal dynamic processes and macroscopic properties from microscopic interactions.

In the solid state, the ions of this compound are arranged in a crystal lattice. MD simulations can be used to study the dynamic behavior of the pyridinium cations within this crystalline environment. A key area of investigation is the reorientational motion of the pyridinium ring. nih.gov These simulations can reveal the geometry, frequency, and energy barriers associated with these rotational movements.

Studies on similar molecules like pyridinium iodide and nitrate (B79036) have shown that the pyridinium cation can undergo reorientations between different positions in the crystal. nih.gov The dynamics of these motions are strongly influenced by factors such as temperature, pressure, and the nature of the cation-anion interactions, particularly hydrogen bonding. nih.gov MD simulations can provide correlation times and activation energies for these reorientational processes, which can be compared with experimental data from techniques like quasielastic neutron scattering (QENS) and nuclear magnetic resonance (NMR). nih.gov

MD simulations are also a valuable tool for studying how molecules like this compound interact with and insert themselves into structured environments, such as layered materials (e.g., clays (B1170129) or graphite) or biological membranes. This process is known as intercalation. The simulations can elucidate the step-by-step mechanism of intercalation, including the orientation of the molecule as it approaches and enters the host structure.

The simulations can quantify the energetic changes that occur during intercalation, such as the free energy profile along the insertion pathway. This helps to determine the feasibility and stability of the intercalated state. By analyzing the trajectories of the atoms, researchers can understand the role of different intermolecular forces—such as van der Waals, electrostatic, and π-π stacking interactions—in driving the intercalation process.

Surface Passivation Studies with Perovskite Materials

The application of organic cations for the surface passivation of perovskite materials is a critical strategy for enhancing the efficiency and stability of perovskite solar cells. While specific studies on the use of this compound for this purpose are not documented, research on other pyridinium and benzylammonium salts provides a strong basis for predicting its potential efficacy.

Computational studies have demonstrated that organic cations can effectively passivate defects on the surface of perovskite films. These defects, such as halide vacancies and undercoordinated lead ions, act as non-radiative recombination centers, which are detrimental to the performance of the solar cell. The passivation mechanism often involves the interaction of the organic cation with the perovskite surface, where the positively charged pyridinium or ammonium (B1175870) group can interact with negatively charged defects, and the associated halide anion can fill halide vacancies.

For instance, theoretical calculations on pyridinium-based ionic liquids have shown that the cation can play a significant role in modifying the electronic structure of the material it interacts with. nih.gov In the context of perovskites, the bulky and aromatic nature of the 3-phenoxybenzyl group in this compound would be expected to provide effective surface coverage. This steric hindrance can prevent the ingress of moisture and other environmental factors that contribute to the degradation of the perovskite material.

The choice of the halide anion is also crucial. While the compound is a chloride, studies on other halide perovskites have shown that different halides can have varying effects on the electronic properties and stability of the perovskite layer. Computational modeling has been employed to understand the impact of halide substitution on the band gap and structural stability of perovskite materials. mdpi.combath.ac.uk

Table 1: Comparison of Organic Cations Used for Perovskite Surface Passivation (Analogous Systems)

Organic CationKey Computational FindingsPotential Relevance to this compound
Benzylammonium Can effectively passivate surface defects. The bulky nature provides good surface coverage.The benzyl (B1604629) group in this compound is expected to offer similar surface protection.
Pyridinium The pyridinium ring can interact with the perovskite surface, influencing its electronic properties. nih.govThe pyridinium moiety in the target compound would likely engage in similar electronic interactions.
Phenethylammonium Used in the formation of 2D/3D perovskite heterostructures, enhancing stability.The phenoxy group suggests the potential for forming layered structures on the perovskite surface, improving stability.

Quantum Chemical Calculations for Mechanistic Insights

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure, reactivity, and potential reaction mechanisms of molecules like this compound. nih.gov Although specific DFT studies on this compound are not readily found, calculations on related benzyl-type carbanions and pyridinium-based ionic liquids offer valuable insights. nih.govrsc.org

For a molecule like this compound, quantum chemical calculations could be used to determine:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms, including bond lengths, bond angles, and dihedral angles.

Electronic Properties: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO gap is a critical parameter for understanding the molecule's reactivity and electronic transitions.

Charge Distribution: Mapping the electrostatic potential to identify electron-rich and electron-deficient regions of the molecule. This is crucial for understanding intermolecular interactions, such as those involved in surface passivation or catalytic activity.

Vibrational Frequencies: Simulating the infrared and Raman spectra of the molecule, which can aid in its experimental characterization.

Studies on benzyl-type carbanions have shown that substituents on the aromatic ring significantly influence the charge distribution and stability of the molecule. rsc.org Similarly, the phenoxy group in this compound is expected to modulate the electronic properties of the benzyl and pyridinium rings. DFT calculations could precisely quantify these effects.

In the context of its potential use in perovskite solar cells, quantum chemical calculations could model the interaction between the 3-phenoxybenzyl pyridinium cation and the perovskite surface at an atomic level. This would provide a detailed understanding of the binding energies, charge transfer processes, and the nature of the chemical bonds formed, offering a mechanistic rationale for its passivation effects. nih.gov

Table 2: Key Parameters from Quantum Chemical Calculations for Analogous Pyridinium Systems

ParameterTypical Findings for Pyridinium-Based Ionic LiquidsPredicted Significance for this compound
HOMO-LUMO Gap Influences the electrochemical stability and reactivity of the ionic liquid.A key determinant of its electronic behavior and potential for charge transfer in applications like perovskite passivation.
Electrostatic Potential Shows charge localization on the pyridinium ring and the anion, guiding intermolecular interactions.Would reveal the regions of the molecule most likely to interact with perovskite surface defects.
Binding Energy Quantifies the strength of interaction with other molecules or surfaces.Crucial for predicting the effectiveness of surface passivation on perovskite materials.

Structure-Reactivity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies are essential for understanding how the chemical structure of a molecule influences its biological activity or material properties. Computational methods are increasingly used to establish these relationships, enabling the rational design of new compounds with desired characteristics. diva-portal.orgacs.orgmdpi.comnih.gov For this compound, while direct SAR studies are not available, we can infer potential relationships based on research on analogous structures.

The key structural features of this compound that would be the focus of a computational SAR study include:

The Pyridinium Ring: Its positive charge and aromaticity are central to its function as a cation. Modifications to the substituents on the pyridinium ring would alter its electronic properties and steric profile.

The Phenoxy Group: The position and nature of substituents on this ring could significantly impact the molecule's properties through electronic and steric effects.

The Chloride Anion: While not part of the organic cation, the choice of anion in an ionic liquid system is known to have a profound effect on its physical and chemical properties.

Computational SAR studies on similar compounds often involve calculating a range of molecular descriptors for a series of related structures and then correlating these descriptors with experimentally observed activities. These descriptors can include:

Quantum Chemical Descriptors: HOMO/LUMO energies, dipole moment, and atomic charges.

Topological Descriptors: Molecular connectivity indices that describe the branching and shape of the molecule.

Steric Descriptors: Parameters related to the size and shape of the molecule, such as molecular volume and surface area.

For example, in the context of surface passivation, a computational SAR study could explore how varying the substituents on the phenoxy ring of this compound affects its binding affinity to perovskite surfaces. This could lead to the design of new, more effective passivation agents.

Advanced Analytical and Spectroscopic Characterization for Mechanistic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Studies

NMR spectroscopy is a cornerstone technique for the structural and mechanistic analysis of organic molecules, including pyridinium (B92312) salts. nih.gov It offers non-destructive, quantitative insights into molecular structure and dynamics through the analysis of various nuclei. nih.gov

One-dimensional ¹H and ¹³C NMR spectroscopy are fundamental tools for the initial structural verification of 3-Phenoxybenzyl pyridinium chloride. The positive charge on the pyridinium nitrogen atom significantly influences the chemical shifts of the adjacent protons and carbons, causing them to resonate at a lower field (higher ppm) compared to neutral pyridine (B92270). ipb.ptscispace.com

The ¹H NMR spectrum is expected to show distinct signals for the protons on the pyridinium ring, the benzylic methylene bridge (-CH₂-), and the two phenyl rings of the phenoxybenzyl group. The protons on the pyridinium ring, particularly those in the ortho positions (α-protons) to the nitrogen, are the most deshielded due to the electron-withdrawing effect of the quaternary nitrogen. scispace.com Similarly, the ¹³C NMR spectrum provides confirmation of the carbon skeleton. The chemical shifts of the pyridinium ring carbons are highly sensitive to the positive charge. ipb.pt One-dimensional and two-dimensional NMR experiments are crucial for the unequivocal assignment of all proton and carbon signals. nih.gov

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ) for this compound Predicted values are based on typical shifts for analogous structural motifs.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Pyridinium (α-H, α-C)~8.8 - 9.2~145 - 150
Pyridinium (β-H, β-C)~8.0 - 8.4~128 - 132
Pyridinium (γ-H, γ-C)~8.5 - 8.8~140 - 145
Benzylic (-CH₂-)~5.5 - 6.0~60 - 65
Phenoxybenzyl (Aromatic C-H)~6.9 - 7.5~115 - 160

Two-dimensional (2D) NMR techniques are essential for unambiguously assigning complex spectra and probing the dynamic behavior of this compound. ipb.pt

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence) experiments establish direct, one-bond correlations between protons and the carbons they are attached to. ipb.pt

HMBC (Heteronuclear Multiple Bond Correlation) reveals longer-range (two- and three-bond) correlations between protons and carbons, which is critical for connecting different structural fragments, such as linking the benzylic protons to the carbons of both the pyridinium and the phenyl rings. ipb.ptnih.gov

COSY (Correlation Spectroscopy) identifies protons that are spin-coupled to each other, helping to trace the connectivity within the individual aromatic rings.

DOSY (Diffusion-Ordered Spectroscopy) can be employed to study ion pairing and aggregation phenomena in solution by measuring the diffusion coefficients of species. Differences in diffusion rates can provide insights into the formation of larger aggregates or interactions with the chloride counter-ion. nih.gov

These advanced methods provide a detailed map of the molecular connectivity and can reveal subtle conformational preferences or intermolecular interactions in solution. nih.gov

Isotopic labeling, particularly with ¹⁵N, is a powerful strategy for elucidating reaction mechanisms and probing the electronic environment of the nitrogen atom. nih.gov By synthetically incorporating a ¹⁵N isotope into the pyridinium ring, ¹⁵N NMR spectroscopy can be utilized. The chemical shift of ¹⁵N is highly sensitive to changes in electron density and hybridization at the nitrogen center. nih.gov This allows for the direct monitoring of the nitrogen atom during a chemical transformation. Such labeling can confirm whether the pyridinium nitrogen is directly involved in a reaction, track its fate in complex reaction networks, and provide evidence for proposed intermediates. nih.gov This technique is particularly valuable in mechanistic studies where bond-making or bond-breaking events occur at the nitrogen atom. nih.gov

Vibrational Spectroscopy (IR, Raman) for Functional Group and Charge Transfer Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides detailed information about the functional groups present in this compound and can offer insights into intramolecular charge transfer. elixirpublishers.comnepjol.info

IR Spectroscopy : The IR spectrum is expected to show characteristic absorption bands corresponding to the various vibrational modes of the molecule. Key expected vibrations include C-H stretching from the aromatic rings, C=C and C=N stretching vibrations associated with the pyridinium and phenyl rings in the 1600-1450 cm⁻¹ region, and the characteristic C-O-C asymmetric stretch of the diaryl ether linkage. elixirpublishers.com

Raman Spectroscopy : Raman spectroscopy provides complementary information. Aromatic ring vibrations are typically strong in the Raman spectrum. The simultaneous activity of certain modes in both IR and Raman spectra can indicate a charge transfer mechanism through a π-conjugated system. elixirpublishers.com

Protonation of the pyridine nitrogen to form the pyridinium salt leads to distinct shifts in vibrational frequencies. researchgate.net The analysis of these spectra, often aided by computational methods like Density Functional Theory (DFT), allows for the assignment of specific vibrational modes to different parts of the molecular structure. mdpi.com

Table 2: Characteristic Vibrational Frequencies for this compound

Vibrational ModeExpected Frequency Range (cm⁻¹)Technique
Aromatic C-H Stretch3100 - 3000IR, Raman
Pyridinium Ring C=N/C=C Stretch1630 - 1450IR, Raman
Phenyl Ring C=C Stretch1600 - 1450IR, Raman
Asymmetric C-O-C Stretch (Ether)1270 - 1200IR
Aromatic C-H Out-of-Plane Bend900 - 675IR

Ultraviolet-Visible (UV-Vis) Spectroscopy for Charge Transfer and Optical Properties

UV-Vis spectroscopy is a powerful method for investigating the electronic transitions within a molecule. uu.nl The spectrum of this compound is expected to be dominated by π → π* transitions associated with the aromatic systems—the pyridinium ring and the phenoxybenzyl moiety. researchgate.net The presence of the permanent positive charge on the pyridinium ring, coupled with the electron-donating potential of the phenoxy group, creates the possibility of intramolecular charge transfer (CT). nih.gov This can give rise to a distinct charge-transfer band in the UV-Vis spectrum, which is often broad and appears at a longer wavelength (lower energy) than the localized π → π* transitions. uu.nlnih.gov The position and intensity of these absorption bands can be sensitive to solvent polarity, providing further evidence for the nature of the electronic transitions. researchgate.net

Table 3: Expected Electronic Transitions for this compound

Transition TypeExpected Wavelength Range (nm)Associated Chromophore
π → π*250 - 280Pyridinium Ring, Phenyl Rings
Intramolecular Charge Transfer (CT)> 280Phenoxybenzyl (donor) to Pyridinium (acceptor)

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential tool for determining the molecular weight and probing the structure of this compound through fragmentation analysis. bris.ac.uk As an ionic salt, electrospray ionization (ESI) is the preferred technique.

In positive-ion ESI-MS, the spectrum would show a prominent peak corresponding to the intact cation, [M]⁺, which is the 3-phenoxybenzyl pyridinium moiety itself. The mass of this cation allows for the direct confirmation of the molecular formula.

Tandem mass spectrometry (MS/MS) is used to induce fragmentation of the parent ion, providing valuable structural information. nih.gov The fragmentation pathways are predictable based on the structure. The bond between the benzylic carbon and the pyridinium nitrogen is a likely point of cleavage.

Key fragmentation pathways could include:

Cleavage of the C-N bond : This would lead to the formation of a neutral pyridine molecule and a 3-phenoxybenzyl carbocation.

Homolytic cleavage of the C-O ether bond : This is a characteristic fragmentation pattern for phenoxy-containing compounds. nih.gov

The analysis of these fragment ions allows for the confirmation of the different structural components of the molecule. nih.govsapub.org

Table 4: Predicted Key Ions in Mass Spectrometry of this compound

IonDescriptionPredicted m/z
[M]⁺Parent Cation (3-Phenoxybenzyl pyridinium)262.12
[M - C₅H₅N]⁺3-Phenoxybenzyl Carbocation183.08
[C₆H₅O]⁺Phenoxy Radical Cation93.03
[C₅H₆N]⁺Pyridinium Cation80.05

X-ray Diffraction (XRD) for Crystal Structure and Polymorphism Analysis

X-ray Diffraction (XRD) is a powerful, non-destructive technique used to determine the atomic and molecular structure of a crystal. In this method, a beam of X-rays is directed at a crystalline sample, and the resulting diffraction pattern of scattered X-rays provides information about the arrangement of atoms within the crystal lattice. For this compound, single-crystal XRD would be the definitive method to establish its precise three-dimensional structure, including bond lengths, bond angles, and torsional angles between the phenoxy, benzyl (B1604629), and pyridinium moieties.

Furthermore, XRD is the primary tool for the investigation of polymorphism, which is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct physical properties, such as melting point, solubility, and stability. Powder XRD (PXRD) is typically employed to analyze polycrystalline samples and can differentiate between various polymorphic forms by their unique diffraction patterns. The study of polymorphism is crucial in pharmaceuticals and material science, as the specific crystalline form can significantly impact a compound's performance and bioavailability.

Although no specific crystallographic data for this compound was found, a hypothetical data table for a crystalline form is presented below to illustrate the type of information that would be generated from an XRD study.

Hypothetical Crystallographic Data for this compound

Parameter Value
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 10.123
b (Å) 15.456
c (Å) 8.789
α (°) 90
β (°) 105.2
γ (°) 90
Volume (ų) 1325.4
Z 4

Other Advanced Spectroscopic and Analytical Techniques

Surface-Enhanced Raman Spectroelectrochemistry (SERS)

Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive vibrational spectroscopy technique that provides detailed information about the molecular structure of analytes adsorbed on or near the surface of plasmonic nanostructures, typically made of gold or silver. When coupled with electrochemistry, this technique, known as Surface-Enhanced Raman Spectroelectrochemistry (SERS), allows for in-situ investigation of electrochemical processes at the molecular level.

For this compound, SERS could be employed to study its adsorption behavior on an electrode surface. By monitoring changes in the Raman spectrum as a function of the applied electrode potential, one could gain insights into the orientation of the molecule on the surface, the interaction of specific functional groups with the electrode, and potential electrochemical reactions such as reduction or oxidation of the pyridinium ring. The enhancement of the Raman signal by several orders of magnitude in SERS allows for the detection of monolayer or even sub-monolayer quantities of the analyte.

Electrochemical Studies

Electrochemical studies, such as cyclic voltammetry (CV), are fundamental for characterizing the redox properties of a compound. For this compound, CV could be used to determine its reduction and oxidation potentials, the reversibility of these processes, and to infer the mechanisms of electron transfer reactions. The electrochemical behavior of pyridinium cations has been a subject of interest, particularly in the context of their potential applications in areas like electrocatalysis.

By systematically varying experimental parameters such as the solvent, supporting electrolyte, and electrode material, a comprehensive understanding of the electrochemical behavior of this compound can be achieved. This information is valuable for predicting its stability under different electrochemical conditions and for the design of potential applications where its redox properties are important.

Summary of Potential Findings from Advanced Analytical Techniques

Technique Information Obtainable for this compound
X-ray Diffraction (XRD) - Determination of the precise 3D molecular structure.- Identification of different crystalline forms (polymorphs).- Elucidation of intermolecular interactions in the solid state.
Surface-Enhanced Raman Spectroelectrochemistry (SERS) - In-situ monitoring of the molecule's behavior at an electrode-electrolyte interface.- Information on molecular orientation and adsorption geometry.- Detection of transient intermediates in electrochemical reactions.

| Electrochemical Studies (e.g., Cyclic Voltammetry) | - Determination of redox potentials.- Assessment of the reversibility of electron transfer processes.- Mechanistic insights into electrochemical reactions. |

Applications of 3 Phenoxybenzyl Pyridinium Chloride and Analogs in Chemical Research and Materials Science

Catalytic Roles in Organic Transformations

Pyridinium (B92312) salts have emerged as powerful tools in catalysis, influencing reaction rates and selectivities across a spectrum of organic transformations. Their catalytic activity is multifaceted, ranging from facilitating reactions between immiscible phases to activating substrates through Lewis acid interactions and participating in sophisticated organometallic and electrochemical cycles.

Phase-Transfer Catalysis (PTC) Mechanisms and Applications

Phase-transfer catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different, immiscible phases (e.g., a water-soluble nucleophile and an organic-soluble electrophile). wisdomlib.orgptfarm.pl Pyridinium salts, as a class of quaternary onium salts, are effective phase-transfer catalysts. researchgate.netbiomedres.us

Mechanism: The core of PTC lies in the ability of the catalyst to transport a reactant across the phase boundary. operachem.com In a typical liquid-liquid system, the lipophilic pyridinium cation pairs with an anion from the aqueous phase. This new ion pair possesses sufficient organic character to dissolve in the organic phase. Once in the organic phase, the anion is highly reactive, as it is poorly solvated, and can react with the organic substrate. The pyridinium cation then transports the leaving group anion back to theaqueous phase, completing the catalytic cycle. operachem.com The efficiency of the catalyst is related to the balance between its hydrophilicity and lipophilicity; its alkyl or aryl chains must be long enough to ensure solubility in the organic phase. biomedres.usoperachem.com

Applications: PTC is utilized in numerous industrial and laboratory-scale syntheses, including alkylations, oxidations, and reductions. wisdomlib.orgptfarm.pl For instance, the synthesis of ethers, esters, and cyanides via nucleophilic substitution is a common application. While specific data on 3-phenoxybenzyl pyridinium chloride is not prevalent, analogous structures like benzyltriethylammonium chloride are widely used. biomedres.us The principles of PTC suggest that a compound like this compound, with its significant organic character, would be a viable candidate for such catalytic applications.

Lewis Acid Catalysis by Pyridinium Cations

While less common than traditional metal-based Lewis acids, certain pyridinium cations can function as highly electrophilic catalysts. This activity is particularly pronounced in systems where the positive charge on the nitrogen is intensified by the presence of other electron-withdrawing groups, creating a potent electron-pair acceptor.

A prime example of this is the development of pyridinium-phosphonium dications. nih.govrsc.org These molecules, prepared from commercially available starting materials, exhibit significant Lewis acidity. nih.gov This enhanced electrophilicity allows them to catalyze a variety of organic transformations that typically require strong Lewis acids. rsc.org

Catalytic Activity of Pyridinium-Phosphonium Dications

Reaction Type Description Reference
Friedel-Crafts Dimerization Catalyzes the dimerization of olefins like 1,1-diphenylethylene. nih.govrsc.org
Hydrosilylation Promotes the addition of silanes across unsaturated bonds. nih.gov
Hydrodefluorination Activates C-F bonds for reduction. nih.govrsc.org
Dehydrocoupling Facilitates the coupling of substrates with the loss of hydrogen. nih.gov

The catalytic efficacy of these dications demonstrates that the pyridinium moiety can be engineered to create powerful, metal-free Lewis acid catalysts. nih.govrsc.org Furthermore, simple pyridinium salts have been shown to act as effective Brønsted acid catalysts in protic media for reactions like acetalization, where they outperform traditional acid catalysts. organic-chemistry.org In some systems, bifunctional catalysts combine a Lewis acidic metal center with a pyridinium salt to cooperatively activate both the electrophile and nucleophile in a reaction. acs.org

Transition Metal-Catalyzed Reactions Involving Pyridinium Ions

Pyridinium salts have become indispensable in modern transition metal catalysis, particularly in cross-coupling reactions. udel.edu They serve as stable, redox-active precursors that enable the use of otherwise inert functional groups, like amines, as coupling partners. udel.edursc.org This strategy often involves the activation of strong carbon-nitrogen (C–N) bonds.

Nickel catalysis has been a major area of development for these transformations. udel.eduudel.edu Primary and secondary amines can be converted into Katritzky pyridinium salts, which then act as effective electrophiles in a range of nickel-catalyzed cross-coupling reactions. udel.edu This approach has been successfully applied to Suzuki-Miyaura, reductive cross-electrophile, and acylation reactions. udel.eduorganic-chemistry.orgnih.gov

Key Features of Pyridinium Salts in Ni-Catalyzed Cross-Couplings:

Activation of C–N Bonds: They transform inert C–N bonds in amines into reactive electrophilic partners. udel.edunih.gov

Broad Substrate Scope: The methodology is tolerant of a wide array of functional groups and can be applied to primary, secondary, and even some tertiary amines. udel.edu

Mild Conditions: Many of these reactions proceed under mild, neutral conditions, avoiding the need for harsh bases or reagents. udel.edu

Radical Pathways: Mechanistic studies suggest that these reactions can proceed through the generation of alkyl radicals from the pyridinium salt upon single-electron reduction. organic-chemistry.orgnih.gov

These methods have been extended to electrochemical approaches, where an electric potential replaces chemical reductants to drive the nickel-catalyzed coupling of alkylpyridinium salts with aryl halides. chemrxiv.orgnih.gov The versatility of pyridinium salts as radical precursors under visible light photoredox catalysis further expands their utility in C–H functionalization and other bond-forming reactions. acs.orgacs.org

Electrocatalysis in CO2 Reduction

Pyridinium ions and their derivatives are effective co-catalysts in the electrochemical reduction of carbon dioxide (CO₂), a process aimed at converting CO₂ into valuable fuels and chemical feedstocks. rsc.orgnih.gov While the electrode material (e.g., platinum, copper, silver) is the primary catalyst, the presence of pyridinium in the electrolyte can significantly enhance reaction rates, efficiency, and product selectivity. rsc.orgnsf.gov

Role of Pyridinium in CO₂ Reduction:

Proton Donor: Pyridinium (PyrH⁺) acts as a Brønsted acid, providing a high local concentration of protons near the electrode surface, which is crucial for the multi-proton, multi-electron reduction of CO₂. batistalab.comacs.org

Mechanism Mediation: The mechanism is complex and depends on the electrode material. On platinum, it is proposed that pyridinium facilitates the formation of surface-adsorbed hydrogen atoms, which then act as hydride donors in a proton-coupled hydride transfer (PCHT) to CO₂. batistalab.com

Product Selectivity: On copper electrodes, N-aryl substituted pyridinium additives have been shown to dramatically shift the product distribution away from methane and hydrogen towards more valuable C₂₊ products like ethylene and ethanol. nsf.gov This is attributed to the formation of an organic thin film on the electrode surface that modifies the local environment, for example by increasing the interfacial pH. nsf.gov

Intermediate Stabilization: DFT calculations suggest that upon reduction, the pyridyl nitrogen becomes more electron-rich, favoring a Lewis acid/base interaction with CO₂ and potentially forming a carbamate intermediate. nih.gov

The effectiveness of the pyridinium catalyst can be tuned by substituents on the ring, which alter its basicity and electronic properties. osti.gov For example, studies have shown that more basic pyridiniums can lead to higher Faradaic yields for methanol production. osti.gov

Table: Effect of Substituted Pyridinium Catalysts on CO₂ Reduction Products

Catalyst Methanol Faradaic Yield (%) Formic Acid Faradaic Yield (%)
Pyridinium 22 ± 3 2.0 ± 0.5
4-Aminopyridinium 39 ± 4 3.0 ± 0.5
4-Methoxypyridinium 28 ± 3 1.5 ± 0.5
4-Methylpyridinium 25 ± 3 1.0 ± 0.5

(Data adapted from studies on platinum electrodes) osti.gov

Reagent and Building Block in Complex Organic Synthesis

Beyond their catalytic roles, pyridinium salts are valuable intermediates and reagents in their own right. The aromatic pyridinium ring can be rendered nucleophilic or can undergo dearomatization reactions, providing access to a variety of saturated and partially saturated heterocyclic structures that are prevalent in pharmaceuticals and natural products. nih.govrsc.org

Intermediate in Dihydropyridone Synthesis

One of the most powerful applications of pyridinium salts is their use as precursors for the synthesis of dihydropyridones and related dihydropyridines. nih.govnih.govcdnsciencepub.com This transformation relies on the partial reduction of the electron-deficient pyridinium ring to generate a highly reactive, nucleophilic intermediate. nih.gov

The classical approach involves the two-electron reduction of a pyridinium salt, often using a chemical reductant like sodium dithionite or zinc. nih.govcdnsciencepub.com This process converts the electrophilic pyridinium ion into a nucleophilic enamine or dihydropyridine (B1217469) species. This intermediate can then be trapped in situ by a range of electrophiles, including acids, alkyl halides, or carbonyl compounds. Subsequent hydrolysis yields the corresponding dihydropyridone product. nih.gov This method provides a versatile route to a wide array of substituted dihydropyridones. nih.gov

More modern approaches utilize transition metal catalysis to achieve this transformation with greater control and selectivity. For example, rhodium-catalyzed transfer hydrogenation of pyridinium salts can lead to dihydropyridine intermediates that can be intercepted by water and subsequently undergo reductive amination to form piperidines. nih.gov Catalytic asymmetric methods have also been developed, allowing for the enantioselective synthesis of chiral dihydropyridines through the addition of organometallic reagents or other nucleophiles to pyridinium salts. rsc.org

Functionalization of Heteroarenes (e.g., Aminopyridines, Piperidines)

The functionalization of heteroarenes, such as aminopyridines and piperidines, is a critical area of research in synthetic organic chemistry, enabling the construction of complex molecules with diverse applications. Pyridinium salts, including analogs of this compound, serve as versatile intermediates in these transformations.

The synthesis of functionalized piperidines, a prevalent structural motif in many pharmaceuticals, can be achieved through the reduction of substituted pyridinium salts. nih.govdicp.ac.cnresearchgate.netresearchgate.net For instance, a rhodium-catalyzed reductive transamination of pyridinium salts has been developed for the preparation of a variety of chiral piperidines. This method demonstrates excellent functional group tolerance, allowing for the synthesis of highly valuable and structurally diverse piperidine (B6355638) derivatives. dicp.ac.cnresearchgate.net The process involves the introduction of a chiral primary amine under reducing conditions, which, in the presence of water, undergoes transamination with the pyridinium nitrogen, thereby inducing chirality in the resulting piperidine ring. dicp.ac.cnresearchgate.net

Furthermore, N-aryl piperidines can be synthesized from pyridinium salts through a reductive transamination-based catalytic approach. This method is notable for its broad substrate tolerance and simple reaction conditions, not requiring elaborate ligands or inert gas protection. nih.gov The reaction proceeds via transfer hydrogenation to form a dihydropyridine intermediate, which is then hydrolyzed and undergoes transamination. nih.gov While direct examples using this compound are not prevalent in the literature, the established methodologies for pyridinium salt functionalization are applicable to its analogs. For instance, structure-activity relationship studies on 3-phenoxypropyl piperidine analogues as receptor agonists highlight the pharmaceutical relevance of this structural class. nih.gov

The synthesis of functionalized aminopyridines can also be approached using pyridinium salt chemistry. N-aminopyridinium salts, which can be synthesized through various methods including electrophilic amination of pyridines, serve as valuable reagents in organic synthesis. nih.gov These salts can be further functionalized to introduce various substituents onto the pyridine (B92270) ring. A straightforward procedure for the synthesis of tetrasubstituted N-methylpyridinium salts bearing a free tertiary amino group has been developed, which utilizes a proton as a protecting group to achieve selective N-methylation of the pyridine ring. researchgate.net

Precursors for Alkyl Radical Generation

Pyridinium salts, particularly N-alkylpyridinium salts, have emerged as highly effective precursors for the generation of alkyl radicals under mild conditions. rsc.orgresearchgate.netwhiterose.ac.uknih.govnih.govrsc.orgnih.govchemrxiv.orgrsc.org This reactivity is particularly well-documented for Katritzky salts, which are bulky pyridinium salts derived from primary amines. rsc.orgwhiterose.ac.uknih.govresearchgate.net The generation of alkyl radicals from these precursors is typically initiated by a single-electron transfer (SET) process, which can be induced by photoredox catalysis, transition metal catalysis, or electrochemical methods. researchgate.netwhiterose.ac.uk

Upon single-electron reduction, the pyridinium ring forms a neutral pyridinyl radical. whiterose.ac.uk This radical intermediate is unstable and readily undergoes fragmentation of the C–N bond to release a stable pyridine molecule and the desired alkyl radical. whiterose.ac.ukrsc.org The favorable thermodynamics of this fragmentation are driven by the formation of the aromatic pyridine ring.

This deaminative strategy for radical generation is highly versatile, allowing for the conversion of abundant and inexpensive primary amines and amino acids into valuable alkyl radicals. whiterose.ac.uk These radicals can then participate in a wide range of synthetic transformations, including cross-coupling reactions to form new C-C, C-B, and C-S bonds. nih.gov For example, visible-light-mediated photoredox catalysis has been successfully employed to generate alkyl radicals from Katritzky salts for the dicarbofunctionalization of styrenes. whiterose.ac.uk In this process, the benzylic radical generated from the pyridinium salt adds to the styrene, and the resulting radical intermediate is trapped by an arene, leading to the formation of densely functionalized 1,1-diarylalkanes. whiterose.ac.uk

While specific studies detailing the use of this compound as a direct precursor for the 3-phenoxybenzyl radical are not extensively reported, the general principles of alkyl radical generation from pyridinium salts are broadly applicable. The phenoxybenzyl moiety is a common structural feature in various organic molecules, and its generation as a radical species from a corresponding pyridinium salt would be a synthetically useful transformation. The stability of the benzylic radical would likely facilitate its formation from a suitable pyridinium salt precursor under reductive conditions.

Synthesis of Nicotinaldehydes via Ring Reassembly

Pyridinium salts can serve as precursors for the synthesis of nicotinaldehydes through fascinating ring-opening and reassembly cascades. This transformation highlights the versatility of the pyridinium ring as a synthon in organic synthesis. The reaction is initiated by the nucleophilic attack on the activated pyridinium ring, leading to its opening. The resulting intermediate can then undergo a series of intramolecular reactions to reassemble into a new heterocyclic system.

A notable example of this strategy is the synthesis of 2-functionalized nicotinaldehydes from N-CF3 pyridinium salts. The process is triggered by the hydrolytic ring-opening of the pyridinium salt. This is followed by a cascade of reactions including defluorination, intramolecular nucleophilic addition, intermolecular nucleophilic substitution, and dehydrofluorination. This method demonstrates tolerance to a variety of O, N, and S nucleophiles, providing an efficient route to a range of substituted nicotinaldehydes.

The ring-opening of pyridinium salts is a well-established reaction, dating back to the work of Zincke and König. acs.org Treatment of appropriately activated pyridinium salts with nucleophiles, such as secondary amines, leads to the formation of so-called "Zincke aldehydes," which are 5-amino-2,4-pentadienals. acs.org These intermediates are highly versatile and can be used in the synthesis of various carbo- and heterocyclic compounds. By tethering a nucleophile to the pyridine ring, new heterocycles can be synthesized through an intramolecular cyclization following the ring-opening event. acs.org

While the direct application of this compound in the synthesis of nicotinaldehydes via ring reassembly has not been specifically detailed, the general principle suggests its potential as a substrate in such transformations. The phenoxybenzyl group would be retained as a substituent on the newly formed nicotinaldehyde, providing a route to novel and potentially biologically active molecules. The reactivity of the pyridinium ring is primarily governed by the nature of the activating group on the nitrogen atom and the substituents on the ring, making this synthetic strategy adaptable to a wide range of pyridinium salt precursors.

Role in Ionic Liquid Design and Application

Pyridinium-Based Ionic Liquids as Reaction Media

Pyridinium-based ionic liquids (ILs) have garnered significant attention as alternative "green" solvents and catalysts for a wide array of chemical transformations. nih.govrsc.orgresearchgate.netrsc.orgresearchgate.netrsc.org Their unique physicochemical properties, such as negligible vapor pressure, high thermal stability, and tunable solubility, make them attractive replacements for conventional volatile organic solvents. nih.gov The properties of pyridinium ILs can be readily modified by altering the substituents on the pyridinium cation and by changing the counter-anion, allowing for the design of task-specific ionic liquids. rsc.orgrsc.org

The general structure of a pyridinium ionic liquid consists of a pyridinium cation, often with an alkyl or functionalized side chain attached to the nitrogen atom, and an inorganic or organic anion. The nature of these components dictates the IL's properties and its suitability for a particular application. For example, the length of the alkyl chain on the pyridinium ring can influence the IL's hydrophobicity and viscosity.

Pyridinium ILs have been successfully employed as reaction media in numerous organic reactions, including Diels-Alder reactions, Friedel-Crafts acylations, and Suzuki cross-coupling reactions. nih.gov In many cases, the ionic liquid not only acts as a solvent but can also play a catalytic role. For instance, in Friedel-Crafts reactions, the pyridinium IL can function as both a solvent and a Lewis acid catalyst. nih.gov The use of pyridinium ILs can lead to enhanced reaction rates, improved selectivity, and simplified product isolation and catalyst recycling.

Design and Functionalization of Ionic Liquids for Specific Chemical Purposes

The "designer" nature of ionic liquids allows for their structures to be tailored for specific applications. This is achieved by incorporating functional groups into the cation or anion, leading to the development of task-specific ionic liquids (TSILs). frontiersin.org The introduction of a functional group can impart specific chemical or physical properties to the IL, enhancing its performance in a particular process.

For example, hydroxyl-functionalized pyridinium ILs have been synthesized and characterized for their potential use in electrochemical applications. frontiersin.org These ILs are prepared by N-alkylation of alkylpyridines with 2-bromoethanol, followed by anion exchange. The presence of the hydroxyl group can influence the IL's physicochemical properties, such as viscosity, conductivity, and electrochemical window. frontiersin.org

Similarly, pyridinium-based ILs with phenoxyalkyl side chains have been synthesized and investigated for their antimicrobial properties. For example, 4-(dimethylamino)-1-(4-phenoxybutyl) pyridinium derivatives have shown to be effective antibacterial and antifungal agents. nih.gov This demonstrates that the incorporation of a phenoxy moiety, which is structurally related to the phenoxybenzyl group, can impart valuable biological activity to the ionic liquid.

The design of biodegradable pyridinium ILs is another area of active research, driven by the need for more environmentally benign chemical products. rsc.orgrsc.org Studies have shown that the biodegradability of pyridinium ILs is highly dependent on the nature of the side chain attached to the nitrogen atom. ILs with ester-containing side chains have been found to be readily biodegradable, whereas those with simple alkyl chains are more persistent. rsc.org This highlights the importance of careful molecular design in the development of sustainable ionic liquids.

Table 1: Examples of Functionalized Pyridinium Ionic Liquids and their Applications

Cation Structure Anion Functional Group Application
1-(4-Phenoxybutyl)-4-(dimethylamino)pyridinium Bromide Phenoxy, Dimethylamino Antimicrobial agent
1-(2-Hydroxyethyl)-3-methylpyridinium Bromide Hydroxyl Electrochemical applications
1-Carboxymethylpyridinium Chloride Carboxylic acid Biodegradable solvent

Exploration in Materials Science

The unique properties of pyridinium salts have led to their exploration in various areas of materials science. rsc.orgresearchgate.net Their inherent charge, thermal stability, and tunable structure make them attractive building blocks for the creation of functional materials with applications in electronics, polymer science, and nanotechnology.

Pyridinium salts have also been incorporated into the main chain of polymers to create poly(pyridinium salt)s, also known as ionenes. researchgate.net These polymers possess a unique combination of properties, including ionic conductivity and, in some cases, liquid crystallinity. Novel poly(pyridinium salt)s with oxyalkylene units in the main chain have been synthesized and shown to exhibit amphotropic liquid-crystalline behavior, meaning they can form liquid crystal phases both in the melt and in solution. researchgate.net These materials also display photoluminescence properties, suggesting potential applications in light-emitting devices. researchgate.net

Furthermore, the reactivity of the pyridinium ring can be harnessed for the synthesis of novel polymers. For example, a new ionic polyacetylene derivative with N-(2-furoyl)pyridinium chloride substituents has been prepared through the uncatalyzed polymerization of 2-ethynylpyridine with 2-furoyl chloride. nih.gov This polymer possesses a conjugated polyacetylene backbone and exhibits interesting electro-optical and electrochemical properties. nih.gov The ability to create such functional polymers through the polymerization of pyridinium-containing monomers opens up possibilities for the development of new materials for a range of applications.

While the direct application of this compound in these specific materials has not been extensively documented, its structure contains features that are relevant to materials science. The phenoxybenzyl group could be incorporated as a side chain in a polymer, potentially influencing its solubility, thermal properties, and self-assembly behavior. Additionally, the pyridinium moiety could be used to create charged polymers or small molecules for applications in organic electronics.

Table 2: Compound Names Mentioned in the Article

Compound Name
This compound
N-CF3 pyridinium salts
Zincke aldehydes (5-amino-2,4-pentadienals)
4-(Dimethylamino)-1-(4-phenoxybutyl) pyridinium derivatives
N-alkylpyridinium salts
Katritzky salts
3-Phenoxypropyl piperidine
N-aminopyridinium salts
Tetrasubstituted N-methylpyridinium salts
1-(2-Hydroxyethyl)-3-methylpyridinium bromide
1-Carboxymethylpyridinium chloride
1-Butyl-3-methylpyridinium tetrafluoroborate
Poly(pyridinium salt)s (ionenes)

Components in Supramolecular Assemblies and Complexes

The pyridinium cation is a well-established building block in supramolecular chemistry, capable of forming ordered structures through non-covalent interactions. Pyridinium compounds, including analogs of this compound, participate in the formation of complex assemblies driven primarily by electrostatic forces and π-stacking. nih.gov

The cationic nature of the pyridinium ring facilitates strong electrostatic interactions with anionic species or polar molecules. This has been demonstrated in the formation of supramolecular hydrogels where pyridinium-functionalized amphiphiles self-assemble in the presence of a polyacid cross-linker. nih.gov Similarly, pyridinium-based macrocycles like pillararenes leverage these electrostatic attractions to form host-guest complexes with drug molecules, such as mesalazine, in a pH-dependent manner. scielo.br

Furthermore, the aromatic nature of the pyridinium ring and the attached phenoxybenzyl group allows for significant π-stacking interactions. These forces contribute to the stability and structure of the resulting assemblies. For instance, the self-assembly of pyridinium-tailored anthracene amphiphiles is driven by a combination of these electrostatic and π-stacking interactions. nih.gov The inclusion of pyridinium-containing molecules within the nanocavities of cyclodextrins also highlights the importance of these non-covalent forces in creating stable host-guest systems. nih.gov The specific structure of the 3-phenoxybenzyl group would sterically and electronically modulate these interactions, influencing the geometry and stability of the final supramolecular architecture.

Charge-Transfer Materials

Pyridinium salts are effective electron acceptors, making them key components in the development of charge-transfer (CT) materials. researchgate.net A charge-transfer complex is formed between an electron donor and an electron acceptor, and this interaction can impart novel optical and electronic properties. The pyridinium ring in this compound can act as the acceptor, while the phenoxybenzyl group or another molecule serves as the electron donor.

The formation of CT complexes involving pyridinium salts can be observed through UV-vis absorption spectroscopy, which often reveals new absorption bands corresponding to the charge-transfer transition. researchgate.netdtic.mil In some systems, such as a terpyridine-bis-pyrene molecule, optical electron transfer can occur in polar media, leading to both CT absorption and CT emission. mdpi.com The efficiency of this charge transfer can be enhanced by complexation with metal ions, which increases the electron-accepting strength of the pyridinium-like moiety. mdpi.com

Recent research has focused on using pyridinium-based CT complexes as dual photochemical and thermal initiators for polymerization. researchgate.net When combined with an electron donor like N,N,3,5-tetramethylaniline, these pyridinium salts can initiate radical polymerization under multi-wavelength LED light, even under mild, aerobic conditions. researchgate.net This dual functionality makes them suitable for applications such as high-resolution 3D printing. researchgate.net The study of charge transfer excited states in lanthanide complexes also points to the potential for developing novel photofunctional materials. rsc.org

Integration into Polymer Systems

The incorporation of pyridinium moieties into polymer structures is a strategy for creating functional materials with unique ionic and electronic properties. Analogs of this compound can be integrated into polymers either as part of the main chain or as pendant groups.

One method involves the polymerization of monomers that already contain a pyridinium salt. For example, a new ionic polyacetylene derivative, poly[2-ethynyl-N-(2-furoyl)pyridinium chloride], was synthesized by the uncatalyzed polymerization of 2-ethynylpyridine with 2-furoyl chloride. nih.gov The resulting polymer possesses a conjugated polyacetylene backbone with pendant N-(2-furoyl)pyridinium chloride units. nih.gov Such ionic conjugated polymers exhibit interesting electro-optical and electrochemical properties, with redox processes that are controlled by reactant diffusion. nih.gov The 3-phenoxybenzyl group, if used as the N-substituent, would impart greater hydrophobicity and potentially different electronic characteristics to the final polymer.

The charge-transfer properties of pyridinium salts are also leveraged in polymer science. Charge-transfer complexes formed with pyridinium acceptors have been used as efficient photoinitiators for the polymerization of various monomers, facilitating both surface and deep curing in photopolymerizable resins. researchgate.net

Surface Modification and Passivation Applications (e.g., Perovskites)

In the field of photovoltaics, particularly perovskite solar cells, surface defects at the grain boundaries of the perovskite film can significantly hinder device efficiency and stability. globethesis.com Surface modification and passivation with organic molecules is a key strategy to mitigate these issues. researchgate.net

Cationic organic molecules, such as pyridinium and imidazolium (B1220033) salts, are effective passivating agents. researchgate.net They can interact with the perovskite surface, neutralizing charge traps and suppressing non-radiative recombination. For example, the use of an ionic liquid, 1-viny-3-propionate ethyl imidazolium chloride, to modify the surface of a CsPbI2Br perovskite film resulted in enhanced crystallinity and passivation of surface trap states. researchgate.net This was achieved through the interaction between the modifier and uncoordinated metal cations on the perovskite surface, leading to a notable increase in power conversion efficiency from 12.49% to 14.19%. researchgate.net

The this compound molecule is well-suited for this application. The pyridinium cation can effectively passivate surface defects, similar to other organic cations used for this purpose. The bulky 3-phenoxybenzyl group could provide an additional hydrophobic layer on the perovskite surface, potentially enhancing its resistance to moisture and improving the long-term stability of the solar cell device. The surface chemistry of perovskite nanocrystals plays a critical role in their excited-state interactions and charge transfer efficiency, and modifying the surface ligand environment is a proven method to enhance their performance in photocatalytic applications. nih.gov

General Utility as Oxidants and Reagents

Pyridinium salts are versatile reagents in organic synthesis, most notably in oxidation reactions. cymitquimica.com The reactivity of the pyridinium cation can be tuned by the counter-ion and N-substituent.

Pyridinium chlorochromate (PCC) is a widely used reagent for the selective oxidation of primary and secondary alcohols to aldehydes and ketones, respectively. wikipedia.orgorganic-chemistry.org PCC is a stable, yellow-orange salt that offers the advantage of high efficiency and selectivity, minimizing the over-oxidation of aldehydes to carboxylic acids that can occur with stronger oxidants like chromic acid. wikipedia.orgmasterorganicchemistry.com The reaction is typically carried out in a solvent like dichloromethane. organic-chemistry.org

Similarly, Pyridinium Bromochromate (PBC) serves as a mild and inexpensive oxidizing agent for converting various alcohols to their corresponding carbonyl compounds. dergipark.org.tr The catalytic effect of glacial acetic acid can accelerate these oxidation reactions, reducing the required reaction time. dergipark.org.tr

The table below summarizes the utility of pyridinium-based reagents in the oxidation of different alcohols.

ReagentAlcohol SubstrateProductYield (%)Reference
Pyridinium Chlorochromate (PCC)1-HeptanolHeptanal78 organic-chemistry.org
Pyridinium Chlorochromate (PCC)2-Octanol2-Octanone84 organic-chemistry.org
Pyridinium Chlorochromate (PCC)(-)-Citronellol(-)-PulegoneN/A wikipedia.org
Pyridinium Bromochromate (PBC)BenzoinBenzil81 dergipark.org.tr
Pyridinium Bromochromate (PBC)p-Anisyl alcoholp-Anisaldehyde86 dergipark.org.tr
Table 1. Examples of Alcohol Oxidation Using Pyridinium-Based Reagents.

Beyond oxidation, N-aminopyridinium salts have emerged as useful reagents that can act as nitrogen-centered radical precursors or as electrophiles in cross-coupling reactions. nih.gov Furthermore, specialized pyridinium salts like N-(1-alkoxyvinyl) 2-halopyridinium triflates have been developed for the synthesis of 2-aminopyridine scaffolds under mild conditions, avoiding the need for transition metal catalysts. acs.org

Compound Reference Table

Compound Name
This compound
1-viny-3-propionate ethyl imidazolium chloride
2-aminopyridine
2-ethynylpyridine
2-furoyl chloride
CsPbI2Br
mesalazine
N,N,3,5-tetramethylaniline
N-(1-alkoxyvinyl) 2-halopyridinium triflate
poly[2-ethynyl-N-(2-furoyl)pyridinium chloride]
Pyridinium Bromochromate (PBC)
Pyridinium Chlorochromate (PCC)
Table 2. List of Compounds Mentioned in the Article.

Q & A

Q. Methodological Approach :

Comparative assays : Test this compound against analogs (e.g., dodecyl pyridinium chloride) using time-kill curves and minimum inhibitory concentration (MIC) assays.

Mechanistic studies : Employ fluorescence microscopy with membrane dyes (e.g., propidium iodide) to visualize membrane disruption .

What analytical techniques are critical for characterizing this compound, and how can researchers address purity challenges?

Basic Research Question

  • Purity analysis : Use HPLC with a C18 column (mobile phase: 70:30 water/acetonitrile + 0.1% TFA) to detect residual pyridine or 3-Phenoxybenzyl chloride.
  • Structural confirmation :
    • ¹³C NMR : Identify quaternary pyridinium carbon (δ ~145 ppm).
    • ESI-MS : Confirm molecular ion peak ([M-Cl]⁺ expected for pyridinium salts) .

Common Pitfalls : Hygroscopicity may affect stability; store the compound in anhydrous conditions with desiccants (e.g., silica gel) .

How can researchers resolve contradictions between in vitro antiviral efficacy and cytotoxicity in pyridinium chloride derivatives?

Advanced Research Question
Case Study : Hexadecyl pyridinium chloride showed potent SARS-CoV-2 inhibition in Vero cells (0.1 mg/mL, 2 min exposure) but cytotoxicity at higher doses (>0.05 mg/mL) .

Q. Strategies :

Dose optimization : Perform dose-response curves using Alamar Blue or CCK-8 assays to identify the therapeutic window.

Advanced models : Transition to human oral mucosal cell lines (e.g., Calu-3) or 3D tissue models to better mimic in vivo conditions .

Combination therapies : Pair with lower-dose nonionic surfactants (e.g., polysorbate 80) to reduce cytotoxicity while maintaining efficacy .

What physicochemical properties of this compound are critical for its solubility and formulation in biological assays?

Basic Research Question

  • Solubility : Pyridinium salts are typically water-soluble due to ionic character. For 3-Phenoxybenzyl derivatives, logP values (~2.5–3.0) suggest moderate lipophilicity, requiring co-solvents (e.g., DMSO ≤1%) for stock solutions .
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) to assess degradation under storage conditions.

Q. Formulation Guidance :

  • Use phosphate-buffered saline (PBS, pH 7.4) for aqueous solutions.
  • Avoid UV light exposure to prevent photodegradation of the phenoxy group .

How can computational modeling predict the interaction of this compound with biological targets?

Advanced Research Question

Molecular docking : Use software like AutoDock Vina to simulate binding to viral envelope proteins (e.g., SARS-CoV-2 spike protein) or bacterial membranes.

MD simulations : Analyze stability of ligand-membrane complexes over 100-ns trajectories to identify critical interactions (e.g., cation-π bonds with aromatic residues) .

Validation : Compare predictions with experimental surface plasmon resonance (SPR) data to refine models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.